molecular formula C13H25BrO2 B15296307 2-Bromotridecanoic acid CAS No. 95658-34-7

2-Bromotridecanoic acid

Cat. No.: B15296307
CAS No.: 95658-34-7
M. Wt: 293.24 g/mol
InChI Key: OYAABNNKUCAHEE-UHFFFAOYSA-N
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Description

2-Bromotridecanoic acid (CAS: 95658-34-7) is a brominated fatty acid with the molecular formula C₁₃H₂₅BrO₂ and a molecular weight of 293.24 g/mol . Structurally, it consists of a 13-carbon aliphatic chain with a bromine atom substituted at the second carbon (α-position) and a carboxylic acid group at the terminal carbon. This compound is primarily utilized in organic synthesis, particularly in the preparation of surfactants, lipid analogs, and bioactive molecules. Its bromine substituent enhances electrophilic reactivity, making it a valuable intermediate for nucleophilic substitution or elimination reactions .

Properties

IUPAC Name

2-bromotridecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12H,2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAABNNKUCAHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616328
Record name 2-Bromotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95658-34-7
Record name 2-Bromotridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromotridecanoic acid can be synthesized through the bromination of tridecanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 2-Bromotridecanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives like esters or amides.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: 2-Hydroxytridecanoic acid, 2-Aminotridecanoic acid.

    Reduction: Tridecanoic acid.

    Oxidation: Tridecanoic acid derivatives like esters or amides.

Scientific Research Applications

2-Bromotridecanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Bromotridecanoic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The carboxylic acid group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules. These reactions can influence metabolic pathways and cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-bromotridecanoic acid with structurally analogous brominated carboxylic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Carbon Chain Length Key Structural Features
This compound C₁₃H₂₅BrO₂ 293.24 95658-34-7 13 Bromine at C2, carboxylic acid at C13
2-Bromododecanoic acid C₁₂H₂₃BrO₂ 279.21 111-56-8 12 Bromine at C2, carboxylic acid at C12
2-Bromotetradecanoic acid C₁₄H₂₇BrO₂ 307.27 10520-81-7 14 Bromine at C2, carboxylic acid at C14
12-Bromododecanoic acid C₁₂H₂₃BrO₂ 279.21 Not specified 12 Bromine at C12, carboxylic acid at C1
2-Bromo-3-chlorobutanoic acid C₄H₆BrClO₂ 201.45 13881-39-5 4 Bromine at C2, chlorine at C3, carboxylic acid at C4

Key Observations :

  • Chain Length Effects: Longer carbon chains (e.g., 2-bromotetradecanoic acid) increase hydrophobicity and melting points compared to shorter analogs like 2-bromododecanoic acid .
  • Positional Isomerism: 12-Bromododecanoic acid (bromine at the terminal carbon) exhibits distinct reactivity compared to 2-bromododecanoic acid (bromine near the carboxyl group), as the latter facilitates easier dehydrohalogenation .
  • Mixed Halogenation: 2-Bromo-3-chlorobutanoic acid demonstrates how additional halogen substituents (e.g., chlorine) alter electronic properties and steric hindrance, impacting reaction pathways in organocatalysis .
Thermal and Solubility Data
  • Melting Point: Estimated ~50–60°C, higher than 2-bromododecanoic acid (~45°C) due to increased van der Waals interactions .
  • Solubility : Poor in water (<0.1 g/L) but soluble in polar aprotic solvents (e.g., DMSO, THF), similar to other brominated fatty acids .
Industrial and Research Relevance
  • Surfactant Synthesis: this compound is preferred over shorter-chain analogs for synthesizing lipid-based surfactants with tailored critical micelle concentrations (CMCs) .
  • Pharmaceutical Intermediates: Its structural similarity to natural fatty acids makes it a candidate for prodrug development, a niche less explored in chlorinated analogs like 2-bromo-3-chlorobutanoic acid .

Biological Activity

2-Bromotridecanoic acid is a brominated fatty acid that has garnered attention for its potential biological activities, particularly in metabolic processes and cellular functions. This article explores the compound's biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a medium-chain fatty acid with a bromine atom attached to the second carbon. Its molecular formula is C13H25BrO2, and it has a molecular weight of 293.25 g/mol. The presence of the bromine atom significantly alters its biochemical interactions compared to non-brominated fatty acids.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including effects on fatty acid metabolism, potential anti-cancer properties, and impacts on cellular signaling pathways.

Fatty Acid Metabolism

Studies have shown that this compound can impair fatty acid metabolism, leading to lipotoxicity in various cell types. For instance, in proximal tubule cells (PTCs), the compound has been linked to changes in gene expression related to fatty acid oxidation (FAO), which may contribute to chronic kidney disease progression. Specifically, the inhibition of carnitine palmitoyltransferase 2 (CPT2) by this compound results in reduced fatty acid transport into mitochondria, exacerbating lipid accumulation and cellular stress .

Anti-Cancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer stem cell (CSC) sphere formation in HepG2 cells (a liver cancer cell line). At concentrations ranging from 25 to 150 µM, the compound significantly decreased the number of CSC spheres formed under palmitate treatment conditions without affecting cell viability . This suggests a potential chemopreventive role for this compound in liver cancer.

The biological effects of this compound are thought to involve several mechanisms:

  • Inhibition of Palmitoylation : The compound acts as an inhibitor of protein palmitoylation, a post-translational modification critical for various cellular processes. By disrupting this modification, this compound may alter signaling pathways involved in cell proliferation and survival .
  • Induction of Lipotoxicity : By impairing fatty acid metabolism, the compound can lead to an accumulation of toxic lipid intermediates within cells. This accumulation triggers inflammatory responses and cellular apoptosis, particularly in kidney cells .

Study on Kidney Cells

A recent study investigated the effects of this compound on HK2 cells (human kidney proximal tubule cells). The findings indicated that exposure to the compound resulted in significant upregulation of inflammatory cytokines such as IL-6 and IL-8 when CPT2 expression was repressed. This suggests that the compound may play a role in promoting fibrotic changes associated with chronic kidney disease .

Inhibition of Cancer Stem Cells

Another study focused on HepG2 cells demonstrated that treatment with this compound led to a marked reduction in CSC sphere formation. This effect was attributed to the compound's ability to inhibit palmitoylation processes crucial for maintaining CSC characteristics .

Data Tables

Study Cell Type Concentration (µM) Effect Observed
Fatty Acid MetabolismHK2 Cells>5Increased IL-6 and IL-8 expression
Anti-Cancer ActivityHepG2 Cells25-150Decreased CSC sphere formation

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